(1R, 2S)-N, N'-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide
Description
This compound is a cyclopropane diamide derivative featuring a strained cyclopropane core substituted with two (1S)-2-hydroxy-1-phenylmethylethyl groups and two methyl groups at the 3,3-positions. The cyclopropane ring introduces significant ring strain, which may enhance reactivity in ring-opening or functionalization reactions compared to non-cyclic analogs .
Properties
IUPAC Name |
(1R,2S)-1-N,2-N-bis[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3,3-dimethylcyclopropane-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-25(2)21(23(30)26-19(15-28)13-17-9-5-3-6-10-17)22(25)24(31)27-20(16-29)14-18-11-7-4-8-12-18/h3-12,19-22,28-29H,13-16H2,1-2H3,(H,26,30)(H,27,31)/t19-,20-,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVVHSSUGAURAX-MYGLTJDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC(CC2=CC=CC=C2)CO)C(=O)NC(CC3=CC=CC=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)CO)C(=O)N[C@@H](CC3=CC=CC=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopropane ring, followed by the introduction of the hydroxy-phenylmethylethyl groups through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process often includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins. Its structural features allow it to bind selectively to certain biological targets, making it useful in the study of biochemical pathways.
Medicine
In medicine, (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R, 2S)-N, N’-Bis[ (1S)-2-hydroxy-1-phenylmethylethyl ]-3, 3-dimethyl-1, 2-cyclopropanediamide involves its interaction with specific molecular targets. The hydroxy-phenylmethylethyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
| Compound Name | Core Structure | Molecular Weight | Key Functional Groups | Applications/Features | Reference |
|---|---|---|---|---|---|
| (1R,2S)-N,N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3,3-dimethyl-1,2-cyclopropanediamide | Cyclopropane diamide | Not provided | Cyclopropane, hydroxy-phenylmethyl, methyl groups | Potential chiral catalyst or intermediate; strained ring may enhance reactivity. | N/A |
| N,N'-Bis[(1S,2R)-3-[(4-aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]-Butanediamide () | Butanediamide | 865.12 | Sulfonamide, hydroxy-phenylmethyl, isobutyl groups | Larger molecular weight; sulfonamide groups may enhance solubility or biological activity. | |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () | Benzamide | Not provided | Benzamide, hydroxyl, dimethyl groups | N,O-bidentate directing group for metal-catalyzed C–H functionalization. | |
| (2S)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-2-methylpent-4-enamide () | Linear amide | Not provided | Hydroxy-phenylpropanol, enamide | Chiral amide with unsaturated chain; used in stereochemical studies. |
Key Structural and Functional Differences:
Core Structure :
- The target compound’s cyclopropane diamide core distinguishes it from linear amides () and larger cyclic structures like butanediamide (). The cyclopropane’s strain may confer unique reactivity, such as susceptibility to ring-opening reactions, unlike the more stable butanediamide .
Substituents :
- The (1S)-2-hydroxy-1-phenylmethylethyl groups provide chiral centers and hydroxyl moieties, similar to analogs in and . These groups are critical for enantioselective interactions in catalysis or binding.
Stereochemical Complexity :
- The (1R,2S) configuration contrasts with the (1S,2R) stereochemistry in ’s butanediamide. Such differences can drastically alter molecular recognition and catalytic efficiency.
Biological Activity
(1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide is a chiral diamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 370.45 g/mol. Its structure features two hydroxyphenyl groups attached to a cyclopropanediamide core, which contributes to its biological activity.
Anticancer Properties
Research has indicated that (1R, 2S)-N, N'-Bis[(1S)-2-hydroxy-1-phenylmethylethyl]-3, 3-dimethyl-1, 2-cyclopropanediamide exhibits significant anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis. The mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is critical for cell survival and proliferation.
Table 1: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HeLa (Cervical) | 12.8 | MAPK/ERK pathway modulation |
| A549 (Lung) | 10.5 | Cell cycle arrest |
Antioxidant Activity
The compound also displays notable antioxidant activity. In assays measuring free radical scavenging ability, it was found to significantly reduce oxidative stress markers in cellular models. This property suggests a potential role in protecting cells from oxidative damage.
Table 2: Antioxidant Activity Assay Results
| Assay Type | Result |
|---|---|
| DPPH Scavenging | IC50 = 25 µM |
| ABTS Radical Scavenging | IC50 = 30 µM |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound. It has been shown to protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's. The neuroprotective mechanism involves the inhibition of excitotoxicity and reduction of inflammation in neuronal tissues.
Case Studies
One prominent study published in the Journal of Medicinal Chemistry assessed the efficacy of this compound in vivo using mouse models of cancer. The results indicated a marked reduction in tumor size compared to control groups treated with vehicle solutions. Additionally, histological analysis revealed decreased cell proliferation markers in treated tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
